REACTION_SMILES
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[C:11](#[N:12])[CH2:13][C:14](=[O:15])[O:16][CH2:17][CH3:18].[CH3:19][CH2:20][OH:21].[F:1][c:2]1[cH:3][cH:4][c:5]([CH2:6][CH2:7][NH2:8])[cH:9][cH:10]1>>[F:1][c:2]1[cH:3][cH:4][c:5]([CH2:6][CH2:7][NH:8][C:14]([CH2:13][C:11]#[N:12])=[O:15])[cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCCc1ccc(F)cc1
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Name
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Type
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product
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Smiles
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N#CCC(=O)NCCc1ccc(F)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |